BenchChemオンラインストアへようこそ!

5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid

Acetyl-CoA Carboxylase Inhibition Cancer Metabolism Scaffold Optimization

This compound is the biologically validated scaffold for novel acetyl-CoA carboxylase (ACC) inhibitors. Unlike generic isoxazole analogs, its 4-phenoxyphenyl motif is essential for nanomolar ACC1 inhibition, as confirmed by SAR studies. Optimized derivatives show single-digit micromolar to nanomolar antiproliferative activity in triple-negative breast, lung, and liver cancers. Procure this high-purity building block to rapidly explore amide, ester, and urea derivatives with confidence in hit-to-lead campaigns. The scaffold also enables design of CNS-permeable dual ACC/tumor metabolism inhibitors, addressing unmet needs in glioblastoma.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B12948351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NO3)C(=O)O
InChIInChI=1S/C16H11NO4/c18-16(19)14-10-15(21-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19)
InChIKeyCUEWICQMXPNFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Phenoxyphenyl)isoxazole-3-carboxylic Acid: A Core Scaffold for Next-Generation ACC Inhibitor Procurement


5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid (CAS: 925000-99-3) is a heterocyclic building block featuring an isoxazole ring with a 4-phenoxyphenyl substituent and a reactive 3-carboxylic acid group . This compound serves as the foundational scaffold for a novel class of acetyl-CoA carboxylase (ACC) inhibitors, a target crucial in fatty acid metabolism and oncology [1]. Unlike many commercially available isoxazole derivatives, its specific substitution pattern has been validated through structure-activity relationship (SAR) studies to yield potent and selective enzyme inhibition, making it a strategic starting point for medicinal chemistry and targeted procurement [1].

Why 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic Acid Cannot Be Replaced by Other Isoxazole-3-Carboxylic Acids


Generic substitution of 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid with other isoxazole-3-carboxylic acid analogs is not scientifically valid due to the highly specific SAR established for the 4-phenoxy-phenyl motif. SAR studies demonstrate that modifying the 4-substituent on the phenyl ring (e.g., replacing phenoxy with benzyloxy or alkoxy groups) or altering the carboxylic acid functionality into amides and ureas drastically impacts ACC1 inhibitory potency and cellular antiproliferative activity [1]. For instance, the initial hit compound 6a, which possesses the core 4-phenoxy-phenyl scaffold, showed only moderate ACC1 inhibition (57% at 5 µM), while optimized derivatives like 6g and 6l achieved nanomolar potency [1]. This steep SAR underscores that the precise chemical structure of the scaffold is a critical determinant of biological activity, and that simple functional group or scaffold hopping will not retain the desired pharmacological profile [1].

Quantitative Differentiation Evidence for 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic Acid in ACC Inhibitor Research & Procurement


Core Scaffold Potency Enablement: ACC1 Inhibitory Activity of Optimized Derivatives

The 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid scaffold directly enables potent ACC inhibition upon derivatization. In a head-to-head enzymatic assay, the optimized derivative 6g, which retains the core 4-phenoxy-phenyl isoxazole structure, achieved an IC50 of 99.8 nM against ACC1, demonstrating activity comparable to the established reference inhibitor CP-640186 [1]. The initial hit compound 6a, which is the direct carboxamide derivative of this scaffold, provided a baseline ACC1 inhibition of 57% at 5 µM, highlighting the foundational role of the carboxylic acid scaffold in enabling subsequent nanomolar potency through rational modification [1].

Acetyl-CoA Carboxylase Inhibition Cancer Metabolism Scaffold Optimization

Superior Antiproliferative Activity in Triple-Negative Breast Cancer Cells

Optimized derivatives built on the 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid scaffold demonstrate exceptional and selective antiproliferative activity. Compound 6l, a specific analog, exhibited IC50 values of 0.22 µM in A549 (lung), 0.26 µM in HepG2 (liver), and 0.21 µM in MDA-MB-231 (triple-negative breast) cancer cells [1]. This potency is contrasted with the parent scaffold derivative 6a, which showed IC50 values of 1.40, 1.91, and 1.57 µM in the same cell lines, respectively, and with the clinical chemotherapeutic doxorubicin (0.52, 0.67, 0.42 µM) [1]. Furthermore, 6l maintained high viability (89.54%) in non-cancerous HUVEC cells at 10 µM, indicating a significant therapeutic window [1].

Antiproliferative MDA-MB-231 Cancer Cell Selectivity

Target Engagement Verified via Malonyl-CoA Reduction

Procurement value is enhanced by confirmed on-target cellular activity. Derivatives of the 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid scaffold significantly reduced intracellular malonyl-CoA, the direct product of ACC. Compound 6g decreased malonyl-CoA levels by 23.59% and compound 6l by 25.85% compared to control at the maximum test concentration [1]. This functional readout provides a clear mechanistic link between scaffold-based inhibitors and ACC blockade, a level of target validation often absent in commercial building blocks.

Target Engagement Malonyl-CoA Mechanistic Validation

Physicochemical Properties Favorable for CNS & Oral Bioavailability Optimization

The 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid scaffold possesses a calculated logP (cLogP) and molecular weight conducive to CNS penetration and oral bioavailability, a differentiating factor from many polar ACC inhibitor cores. While explicit experimental logP/logD values are not publicly reported for this exact compound, its topological polar surface area (tPSA) and hydrogen bond donor/acceptor count place it within favorable ranges for blood-brain barrier penetration according to CNS MPO score predictions [1]. This contrasts with highly polar carboxylic acid-containing ACC inhibitors like TOFA (5-tetradecyloxy-2-furoic acid), which has a high logP and different physicochemical profile, and with spirocyclic ACC inhibitors which often have higher molecular weight and tPSA, potentially limiting their CNS utility.

CNS Drug Delivery Lipophilicity Physicochemical Profiling

High-Value Application Scenarios for 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic Acid in Drug Discovery & Development


Lead Generation for ACC-Dependent Cancer Therapeutics

The scaffold is ideally suited for medicinal chemistry programs targeting ACC1-overexpressing cancers (e.g., triple-negative breast, lung, and liver cancers). The demonstrated ability to optimize the core into compounds with nanomolar ACC1 inhibition and single-digit micromolar to nanomolar antiproliferative activity [1] makes it a high-priority building block for hit-to-lead campaigns. Researchers can procure this scaffold to rapidly explore amide, ester, and urea derivatives, confident that the core pharmacophore has been biologically validated [1].

Chemical Biology Probe for Fatty Acid Metabolism Studies

The confirmed mechanism of action—reduction of intracellular malonyl-CoA levels—enables the use of this scaffold-derived probes to dissect the role of de novo fatty acid synthesis in cancer metabolism, metabolic disorders, and antiviral responses [1]. Unlike tool compounds like TOFA or CP-640186, which have fixed structures, the scaffold allows for the introduction of photoaffinity labels or click chemistry handles, expanding its utility in target identification and validation studies [1].

Dual-Target Inhibitor Design for CNS Oncology

Given the scaffold's predicted favorable CNS physicochemical properties, it can serve as the starting point for designing dual ACC/tumor metabolism inhibitors capable of crossing the blood-brain barrier. This addresses an unmet need in treating glioblastoma or brain metastases where other ACC inhibitor scaffolds are excluded due to poor permeability. The scaffold's synthetic tractability allows for rational modifications to balance CNS penetration with on-target potency [1].

Quote Request

Request a Quote for 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.